molecular formula C4H5N3O2 B184732 6-Azathymine CAS No. 932-53-6

6-Azathymine

Cat. No.: B184732
CAS No.: 932-53-6
M. Wt: 127.10 g/mol
InChI Key: XZWMZFQOHTWGQE-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

Target of Action

6-Azathymine, a 6-nitrogen analog of thymine, is a potent D-3-aminoisobutyrate-pyruvate aminotransferase inhibitor . This enzyme plays a crucial role in the metabolism of amino acids, particularly in the catabolism of threonine and methionine.

Mode of Action

This compound competitively inhibits the growth of certain microorganisms in media supplemented with thymine or thymidine . It has been observed that Streptococcus faecalis can convert the analog to the corresponding deoxyriboside, azathymidine . This suggests that this compound interferes with the normal utilization of thymine and thymidine by these organisms.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the biosynthesis of DNA . By inhibiting D-3-aminoisobutyrate-pyruvate aminotransferase, this compound disrupts the normal metabolism of thymine, leading to a decrease in the production of DNA. This has downstream effects on cell replication and growth, particularly in microorganisms.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of DNA biosynthesis . This results in antibacterial and antiviral activities, as the inhibited DNA synthesis disrupts the replication and growth of certain microorganisms .

Safety and Hazards

When handling 6-Azathymine, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing . Avoid ingestion and inhalation, and avoid dust formation .

Biochemical Analysis

Biochemical Properties

6-Azathymine interacts with various enzymes and proteins. It is a potent inhibitor of the enzyme D-3-aminoisobutyrate-pyruvate aminotransferase . This interaction plays a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the biosynthesis of DNA, thereby influencing cell function . It also has antibacterial and antiviral activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the enzyme D-3-aminoisobutyrate-pyruvate aminotransferase, thereby affecting the biosynthesis of DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Azathymine can be synthesized through the condensation of 2-thiouracil and 5-azacytosine with deoxyribose-1-phosphate in the presence of appropriate enzymes such as uridine phosphorylase and purine nucleoside phosphorylase . The reaction typically occurs in a Tris-HCl buffer.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the desired yield and purity. The compound is often produced in solid form, with storage conditions requiring temperatures of -20°C for long-term stability .

Chemical Reactions Analysis

Types of Reactions

6-Azathymine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield deoxyriboside derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or amines are typically employed.

Major Products

Comparison with Similar Compounds

Similar Compounds

    Thymine: The parent compound, differing by the presence of a CH group instead of nitrogen at position 6.

    6-Azauracil: Another nucleobase analogue with similar inhibitory properties.

    Azathymidine: A derivative formed by the reduction of 6-Azathymine.

Uniqueness

This compound is unique due to its potent inhibitory effect on D-3-aminoisobutyrate-pyruvate aminotransferase and its ability to be converted into bioactive derivatives like azathymidine. This makes it particularly valuable in both research and potential therapeutic applications .

Properties

IUPAC Name

6-methyl-2H-1,2,4-triazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-2-3(8)5-4(9)7-6-2/h1H3,(H2,5,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWMZFQOHTWGQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70239325
Record name 6-Azathymine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932-53-6
Record name 6-Azathymine
Source CAS Common Chemistry
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Record name 6-Azathymine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Azathymine
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Record name 6-Azathymine
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Record name 6-Azathymine
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Record name 6-methyl-1,2,4-triazine-3,5-diol
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Record name 6-AZATHYMINE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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